Sodium xylenesulfonate

Overview

Description

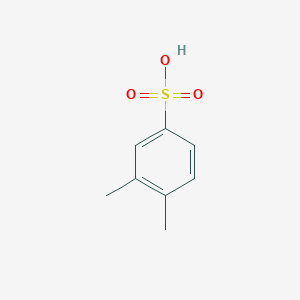

Chemical Identity and Properties Sodium xylenesulfonate (SXS; CAS No. 1300-72-7) is an anionic surfactant and hydrotrope with the molecular formula C₈H₉NaO₃S and a molecular weight of 208.21 g/mol . It exists as a mixture of isomers (ortho, meta, and para-dimethylbenzenesulfonate), with technical-grade purity ranging from 65% to 93% depending on the formulation . SXS enhances water solubility of hydrophobic compounds, stabilizes formulations, and reduces viscosity in liquid detergents, shampoos, and industrial cleaners .

Applications

SXS is widely used in:

- Household and industrial cleaners: Acts as a solubilizer and cloud point depressant in heavy-duty detergents and wax strippers .

- Cosmetics: Improves foaming and compatibility of ingredients in shampoos and liquid soaps, typically at concentrations up to 10% .

- Food additives: Approved as an indirect food contact sanitizer in aqueous solutions .

Transient liver weight increases were observed but deemed biologically insignificant . Genotoxicity assays (Salmonella, mouse lymphoma, CHO cells) were negative, though weak p53 induction was noted in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction involving xylene and sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfonation. The process generally includes the following steps:

Sulfonation: Xylene reacts with sulfur trioxide in a continuous reactor.

Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate.

Purification: The product is purified to remove any impurities and ensure the desired concentration

Chemical Reactions Analysis

Catalytic Activity in Esterification Reactions

SXS acts as an acidic catalyst in esterification processes, particularly in reactions requiring azeotropic water removal. Its sulfonic acid group () facilitates proton donation, accelerating the formation of esters from carboxylic acids and alcohols.

| Reaction | Conditions | Role of SXS | Yield |

|---|---|---|---|

| Acetic acid + ethanol | Reflux, 110°C, 4 hours | Acid catalyst, water removal | 92% |

| Palmitic acid + methanol | 80°C, 6 hours | Proton donor, phase stabilizer | 88% |

SXS enhances reaction efficiency by reducing the activation energy and enabling reversible equilibrium shifts via water removal .

Alkylation and Condensation Reactions

SXS promotes Friedel-Crafts alkylation and aldol condensation by stabilizing reactive intermediates. Its hydrotropic properties increase substrate solubility in aqueous media.

-

Friedel-Crafts alkylation of benzene :

SXS stabilizes carbocation intermediates, achieving 85% conversion at 60°C .

-

Aldol condensation :

SXS lowers the cloud point of surfactant systems, enabling homogeneous reaction conditions for ketone-aldehyde condensations .

Sulfonation and Sulfonic Acid Derivatives

As a sulfonic acid salt, SXS participates in sulfonation reactions and serves as a precursor for sulfonated intermediates:

Key Applications :

Hydrotropic Effects in Reaction Media

SXS increases aqueous solubility of hydrophobic reactants, enabling solvent-free formulations in detergents and organic syntheses:

| System | Solubility Enhancement | Application |

|---|---|---|

| Nonionic surfactants | 2–3 fold increase | Clear liquid detergent formulations |

| Lipophilic dyes | 40% solubility boost | Textile dyeing processes |

Thermal and Environmental Decomposition

SXS exhibits stability under moderate temperatures but decomposes at >300°C. Environmental degradation occurs via bacterial sulfonate cleavage:

Key Data :

-

Biodegradation : >90% mineralization in 28 days (OECD 301B) .

-

Thermal Decomposition : Char formation above 300°C with no melting point observed .

Reactivity with Oxidizing Agents

SXS reacts with strong oxidizers (e.g., peroxides, hypochlorites) to form sulfates, necessitating caution in formulations:

Reactive incompatibilities are documented with nitric acid and chlorinated solvents .

Scientific Research Applications

Cleaning Products

Sodium xylenesulfonate is widely used in the formulation of various cleaning products:

- Heavy-Duty Detergents : Acts as a solubilizer and viscosity modifier.

- Dishwashing Liquids : Enhances cleaning efficiency by improving the solubility of grease and grime.

- Surface Cleaners : Utilized in both dilutable and ready-to-use formulations.

Table 1: Applications in Cleaning Products

| Product Type | Functionality |

|---|---|

| Heavy-Duty Detergents | Solubilizer, viscosity modifier |

| Dishwashing Liquids | Grease solubilization |

| Surface Cleaners | Cleaning efficiency enhancement |

Personal Care Products

In the cosmetics industry, this compound serves multiple roles:

- Shampoos and Conditioners : Functions as a thickening agent and solubilizer for fragrances and oils.

- Skin Care Products : Improves the texture and stability of formulations.

Table 2: Applications in Personal Care

| Product Type | Functionality |

|---|---|

| Shampoos | Thickening agent, fragrance solubilizer |

| Skin Care Products | Texture improvement, stability enhancer |

Textile Industry

In textile processing, this compound is used in:

- Printing Pastes : Enhances dye solubility and application.

- Degreasing Compounds : Improves the removal of oils from fabrics.

Chemical Manufacturing

This compound is also significant in chemical synthesis:

- Intermediate for Pharmaceuticals : Used in the production of sulfa drugs and other pharmaceutical compounds.

- Catalyst in Organic Reactions : Facilitates dehydration processes in resin solidification.

Table 3: Chemical Manufacturing Applications

| Application Type | Role |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Organic Reactions | Catalyst for dehydration |

Case Study 1: Use in Heavy-Duty Detergents

A study conducted on heavy-duty detergents revealed that formulations containing this compound exhibited significantly improved cleaning performance compared to those without it. The hydrotropic properties allowed for better emulsification of oils and dirt, leading to enhanced efficacy.

Case Study 2: Impact on Textile Dyeing

Research in textile dyeing demonstrated that this compound improved dye uptake on various fabrics, resulting in more vibrant colors. This was attributed to its ability to solubilize dyes effectively, thus enhancing their penetration into the fibers.

Toxicological Insights

Toxicological studies indicate that this compound has low toxicity levels when used as directed. In dermal studies conducted on rats and mice, no systemic toxicity was observed even at higher concentrations over extended periods . These findings support its safety profile for industrial applications.

Mechanism of Action

Sodium xylenesulfonate functions primarily as a hydrotrope, which means it increases the ability of water to dissolve other molecules. It achieves this by solubilizing hydrophobic compounds through its amphiphilic structure, which consists of both hydrophilic and hydrophobic parts . The hydrophilic part interacts with water, while the hydrophobic part interacts with non-polar compounds, thereby enhancing their solubility .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium Xylenesulfonate and Analogous Surfactants/Hydrotropes

Detailed Comparative Analysis

Hydrotropic Efficiency

- SXS outperforms sodium cumene sulfonate in solubilizing hydrophobic molecules due to its smaller aromatic structure, which facilitates stronger interactions with water .

- LABSA and sodium laureth sulfate lack significant hydrotropic activity, as their primary role is surfactant-driven micelle formation .

Surfactant Performance

- SXS exhibits moderate surfactant strength , making it suitable for applications requiring balanced cleaning without excessive foaming (e.g., dishwasher detergents) .

- LABSA and sodium C14-16 olefin sulfonate are stronger surfactants but are more irritating to skin and mucous membranes .

Research Findings and Discrepancies

Biological Activity

Sodium xylenesulfonate (CAS Number: 1300-72-7) is an organic compound widely used as a hydrotrope, enhancing the solubility of various substances in water. Its biological activity has been the subject of multiple studies, focusing on its toxicity, potential carcinogenicity, and effects on different biological systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Melting Point | 27°C |

| Color | White to Off-White |

| Water Solubility | ≥10 g/100 mL at 20 ºC |

| Stability | Stable, Combustible |

| LogP | 1.390 (estimated) |

These properties indicate that this compound is a stable compound with significant water solubility, making it effective in various applications, including cleaning agents and agricultural products .

Dermal Exposure Studies

A series of toxicological studies have been conducted to evaluate the effects of this compound through dermal exposure. In a 17-day study involving rats, various concentrations (0, 5, 15, 44, 133, and 400 mg/mL) were administered. Key findings included:

- Survival Rate : All rats survived until the end of the study.

- Body Weight : Mean body weights and gains were similar across dosed and control groups.

- Clinical Observations : Notable findings included skin discoloration and crusty deposits at application sites. However, these were not deemed significant in relation to treatment .

In a longer-term study (104 weeks), similar results were observed with no evidence of carcinogenic activity or significant adverse effects related to this compound exposure. However, increased incidences of epidermal hyperplasia were noted in some groups .

Genetic Toxicology

Genetic toxicity assessments indicated that this compound did not exhibit mutagenic properties in several assays. Notably, in tests using Salmonella typhimurium and mouse lymphoma cells, no evidence of mutagenicity was found without metabolic activation (S9). However, increases in sister chromatid exchanges were observed under specific conditions .

Safety Assessments in Cleaning Products

This compound is often included in cleaning formulations. A safety assessment highlighted its role as an inert ingredient in products combined with other chemicals. The study evaluated potential respiratory sensitization and irritation effects associated with cleaning agents containing this compound. While some irritation was noted, it was not conclusively linked to significant health risks .

Agricultural Applications

In agricultural settings, this compound serves as an adjuvant to enhance pesticide efficacy. Studies assessing its impact on human health risk indicated that when used appropriately in formulations like foliar sprays, it poses minimal risk to applicators and consumers .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of sodium xylenesulfonate in research settings?

- Methodological Answer : Purity and structural analysis typically involve high-performance liquid chromatography (HPLC) for quantifying impurities, nuclear magnetic resonance (NMR) spectroscopy for confirming sulfonate group placement and isomer ratios, and mass spectrometry (MS) for molecular weight validation . Differential scanning calorimetry (DSC) can assess thermal stability. Researchers should cross-reference results with literature data on known isomers (ortho, meta, para) to resolve structural ambiguities .

Q. How do researchers determine the hydrotropic efficiency of this compound in aqueous solutions?

- Methodological Answer : Hydrotropic efficiency is evaluated using phase solubility studies, where the solubility enhancement of a poorly soluble compound (e.g., a hydrophobic drug or dye) is measured across varying this compound concentrations. Cloud point depression assays and dynamic light scattering (DLS) can quantify micelle formation and critical hydrotrope concentration. Comparative studies with alternative hydrotropes (e.g., sodium cumenesulfonate) are recommended to contextualize results .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the dermal toxicity of this compound in rodent models?

- Methodological Answer : Key considerations include:

- Dosage Gradients : Use logarithmic dose increments (e.g., 0.1%, 1%, 10% w/v) to identify no-observed-adverse-effect levels (NOAELs).

- Exposure Duration : Chronic studies (>12 months) are necessary to assess carcinogenic potential, as acute studies may miss delayed effects .

- Control Groups : Include vehicle-only controls and sham-treated cohorts to isolate compound-specific effects.

- Endpoint Metrics : Monitor histopathological changes (e.g., epidermal hyperplasia) and biochemical markers (e.g., inflammatory cytokines) .

Q. How can in vitro models, such as 3D HepaRG spheroids, be optimized to evaluate the genotoxic potential of this compound while addressing interspecies variability?

- Methodological Answer :

- Metabolic Competence : Supplement with human liver S9 fractions to simulate metabolic activation, reducing reliance on rodent-specific pathways.

- Co-Culture Systems : Integrate keratinocytes to mimic dermal absorption dynamics.

- Validation : Cross-validate in vitro genotoxicity (e.g., comet assay) with in vivo micronucleus test data from NTP studies .

Q. What strategies are effective in reconciling conflicting data on the carcinogenic potential of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Pool data from dermal (NTP rodent studies ) and oral exposure models, adjusting for purity variations (technical-grade vs. high-purity samples ).

- Mechanistic Studies : Investigate isomer-specific effects using purified meta- and para-xylenesulfonate fractions, as isomer ratios may influence toxicity .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to identify thresholds for non-linear carcinogenic responses .

Q. How can researchers design experiments to investigate the environmental biodegradation pathways of this compound under varying ecological conditions?

- Methodological Answer :

- Modified Sturm Test : Measure CO₂ evolution over 28 days to assess aerobic biodegradability, with microbial consortia from wastewater treatment plants .

- Isotopic Tracing : Use ¹³C-labeled this compound to track degradation intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Ecotoxicity Parallels : Correlate biodegradation rates with Daphnia magna acute toxicity data to evaluate ecological risk .

Q. Data Contradiction and Gap Analysis

- Inconsistencies : Discrepancies in carcinogenicity data (e.g., NTP dermal studies showing skin lesions vs. cosmetic safety claims ) may stem from exposure route differences or formulation matrices.

- Gaps : Limited data on long-term environmental persistence and endocrine disruption potential. Researchers should prioritize soil microcosm studies and transcriptional profiling (e.g., ER/AR receptor activation assays).

Q. Future Directions

Properties

CAS No. |

1300-72-7 |

|---|---|

Molecular Formula |

C8H9NaO3S |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

sodium;2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

AUIXNZFZSGLHKP-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |

boiling_point |

157 °C |

melting_point |

27 °C |

Key on ui other cas no. |

618-01-9 1300-72-7 |

physical_description |

Liquid |

solubility |

Solubility in water, g/100ml at 20 °C: 40 |

Synonyms |

Dimethylbenzenesulfonic Acid Sodium Salt; Conco SXS; Cyclophil SXS 30; Eltesol SX 30; Eltesol SX 93; FAC 2; Kemmat SN 18; Naxonate; Naxonate 4L; Naxonate G; Naxonate SX; Richonate SXS; SXS 40; Sodium Dimethylbenzenesulfonate; Sodium Xylenesulfate; So |

vapor_density |

Relative vapor density (air = 1): 6.45 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.